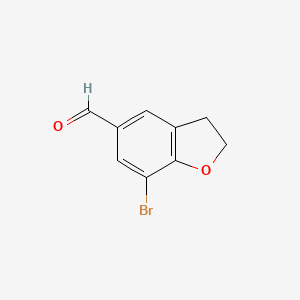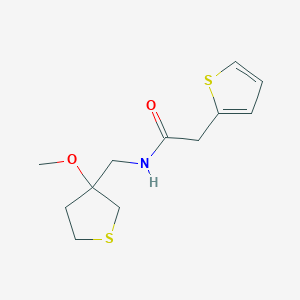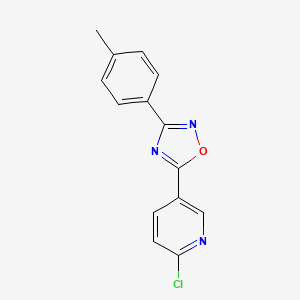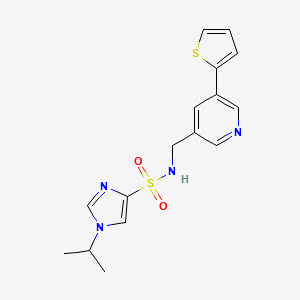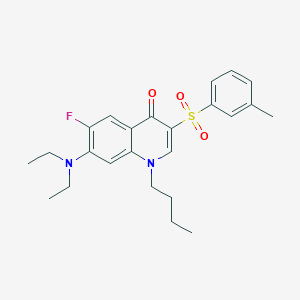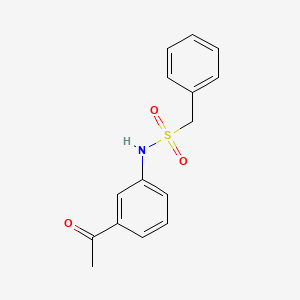
N-(3-acetylphenyl)-1-phenylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-acetylphenyl)-1-phenylmethanesulfonamide” is a synthetic compound . It is also known as “3’-Acetamidoacetophenone” and has a molecular formula of C10H11NO2 . It is often used in scientific research and has potential applications in various fields.
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions. For instance, the synthesis of “N-(3-acetylphenyl)acetamide” involves the reaction of 2-(4-acetamidophenoxy)-N-(3-acetylphenyl)acetamide with benzaldehyde . Another method involves the use of ascorbic acid as a catalyst for the Paal–Knorr synthesis of pyrroles .Chemical Reactions Analysis
“this compound” might undergo various chemical reactions. For instance, isocyanates, which are closely related compounds, are reactive towards a variety of nucleophiles including alcohols, amines, and even water . They can form urethane linkages when treated with an alcohol .Applications De Recherche Scientifique
Synthetic Approaches and Chemical Reactivity
- New Synthetic Methods : A study by Aizina et al. (2012) describes a new synthetic approach to create phenylmethanesulfonamide derivatives. This method shows high reactivity with various organic compounds, demonstrating its utility in organic synthesis (Aizina, Levkovskaya, & Rozentsveig, 2012).
- Chemical Properties and Supramolecular Architecture : Fernandes et al. (2011) analyzed two arylsulfonamide derivatives, examining their molecular conformation and crystal assembly. This research provides insights into the role of chloro substitution in these compounds (Fernandes et al., 2011).
Biological Applications and Molecular Docking
- Biological Evaluation and Docking Studies : Fahim and Shalaby (2019) conducted a study on benzenesulfonamide derivatives, which included synthesis, biological evaluation, molecular docking, and Density Functional Theory (DFT) calculations. This research is significant for understanding the potential biological applications of such compounds (Fahim & Shalaby, 2019).
Electrochemical Applications
- Electrochemical Properties in Capacitors : Rudge et al. (1994) explored the electrochemical properties of conducting polymers, including derivatives of arylsulfonamides, for their use in electrochemical capacitors. This study highlights the potential of these compounds in energy storage applications (Rudge, Raistrick, Gottesfeld, & Ferraris, 1994).
Chemical Reactions and Synthesis
- Cycloaddition Reactions : Minami et al. (1975) investigated the cycloaddition reactions of N-Sulfinylsulfonamides, demonstrating the compound's reactivity and potential in various chemical synthesis processes (Minami, Takimoto, & Agawa, 1975).
Mécanisme D'action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that N-(3-acetylphenyl)-1-phenylmethanesulfonamide may also interact with various biological targets.
Mode of Action
For instance, compounds like acetanilide can react with acetic anhydride to form oximes or hydrazine to form hydrazones . It is possible that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Indole derivatives, which are structurally similar, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
Similar compounds have been shown to have high gastrointestinal absorption and are able to permeate the blood-brain barrier . These properties could potentially influence the bioavailability of this compound.
Result of Action
Similar compounds have been shown to have various biological activities, suggesting that this compound could potentially have a wide range of effects at the molecular and cellular level .
Action Environment
For instance, the pH of the environment can influence the ionization state of the compound, which can in turn affect its absorption and distribution .
Orientations Futures
“N-(3-acetylphenyl)-1-phenylmethanesulfonamide” and similar compounds have potential applications in various fields. For instance, they can be used in the synthesis of new chemotypes for screening different pharmacological activities. They also have potential in the development of new antibiotics due to their antimicrobial and antifungal activity .
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-12(17)14-8-5-9-15(10-14)16-20(18,19)11-13-6-3-2-4-7-13/h2-10,16H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMUBQHRXBEQFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


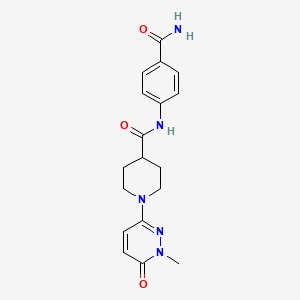


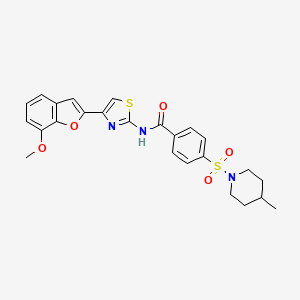
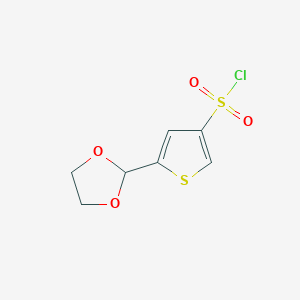

![2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]heptanoic acid](/img/structure/B2408612.png)
